molecular formula C20H14F3N B14226029 2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile CAS No. 797049-08-2

2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile

Cat. No.: B14226029
CAS No.: 797049-08-2
M. Wt: 325.3 g/mol
InChI Key: PNXASNWDZZVBSK-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile is a complex organic compound characterized by the presence of multiple fluorine atoms and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile typically involves multiple steps, starting from simpler precursor compounds. One common method involves the use of 2,6-difluorobenzonitrile as a starting material. The synthetic route may include halogenation, coupling reactions, and other organic transformations under controlled conditions. For instance, the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is often employed to introduce the ethynyl group .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce fluorinated benzyl alcohols.

Scientific Research Applications

2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of fluorinated organic compounds and their interactions with biological systems.

    Industry: Used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ethynyl group may also play a role in the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-4-{[2-fluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile is unique due to the combination of its fluorinated aromatic rings and the ethynyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

797049-08-2

Molecular Formula

C20H14F3N

Molecular Weight

325.3 g/mol

IUPAC Name

2,6-difluoro-4-[2-(2-fluoro-4-pent-4-enylphenyl)ethynyl]benzonitrile

InChI

InChI=1S/C20H14F3N/c1-2-3-4-5-14-6-8-16(18(21)10-14)9-7-15-11-19(22)17(13-24)20(23)12-15/h2,6,8,10-12H,1,3-5H2

InChI Key

PNXASNWDZZVBSK-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

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